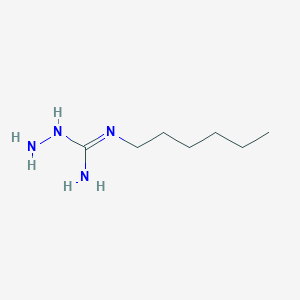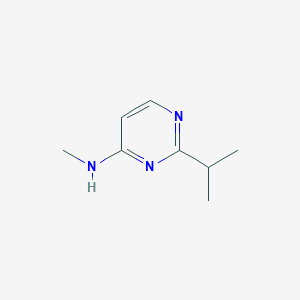
N',N'-Diphenylhydrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Diphenylhydrazinecarbohydrazide typically involves the reaction of phenylhydrazine with carbonyl compounds under controlled conditions. One common method includes the condensation of phenylhydrazine with urea derivatives, followed by cyclization and purification steps .
Industrial Production Methods
Industrial production methods for N’,N’-Diphenylhydrazinecarbohydrazide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-Diphenylhydrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenylhydrazines .
Aplicaciones Científicas De Investigación
N’,N’-Diphenylhydrazinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’,N’-Diphenylhydrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and membrane disruption .
Comparación Con Compuestos Similares
Similar Compounds
- N’-Phenylhydrazinecarbohydrazide
- N,N’-Diphenylhydrazine
- Phenylhydrazinecarbohydrazide
Uniqueness
N’,N’-Diphenylhydrazinecarbohydrazide is unique due to its specific substitution pattern and the presence of both hydrazine and urea functional groups. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C13H14N4O |
|---|---|
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
1-amino-3-(N-phenylanilino)urea |
InChI |
InChI=1S/C13H14N4O/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H2,15,16,18) |
Clave InChI |
IMVAAJIILWZIQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


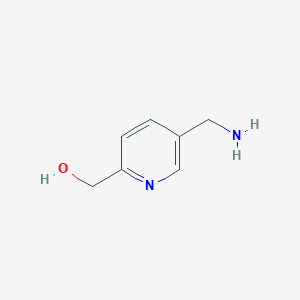

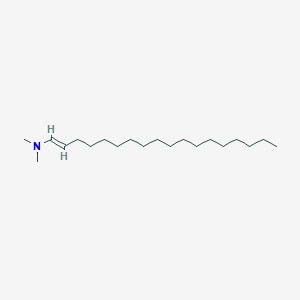
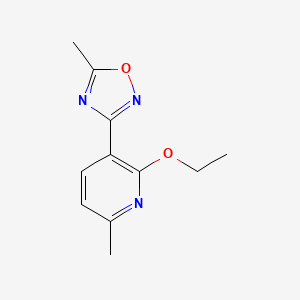
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
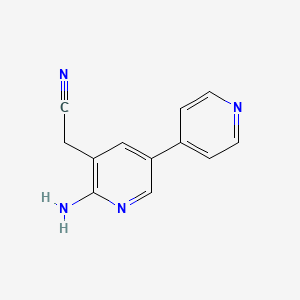
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)
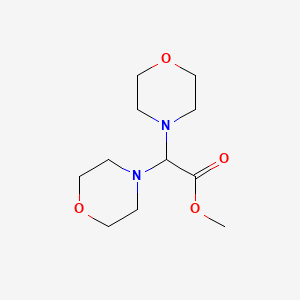
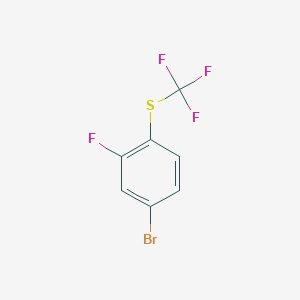
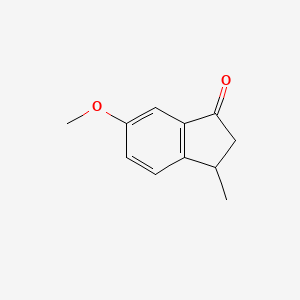
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)

